molecular formula C34H24N6O11S2 B12819850 Direct Orange 29 free acid CAS No. 25255-09-8

Direct Orange 29 free acid

Cat. No.: B12819850
CAS No.: 25255-09-8
M. Wt: 756.7 g/mol
InChI Key: LHZXQEFDPQKZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Direct Orange 29 is a double azo class anionic dye . Its sodium salt form has the molecular formula C₃₄H₂₁N₆Na₃O₁₁S₂ and a molecular weight of 822.67 g/mol . The free acid form offered here provides researchers with the pure dye molecule without counterions, ideal for analytical studies and synthesis of custom derivatives. This compound is primarily used in the research and development of dyeing processes for cellulose fibers like cotton and viscose, as well as for protein-based fibers such as silk and wool . Studies on similar direct dyes demonstrate their application in coloring bast fibers like jute, where parameters such as dye bath pH significantly impact color uptake, with optimal absorption often observed in a slightly alkaline range . In the laboratory, Direct Orange 29 free acid serves as a critical reagent for investigating dyeing mechanisms, bonding interactions with different polymers, and the relationship between molecular structure and fastness properties. Its chemical structure allows for studies on how double azo configurations influence color characteristics and durability. The provided product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

25255-09-8

Molecular Formula

C34H24N6O11S2

Molecular Weight

756.7 g/mol

IUPAC Name

3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C34H24N6O11S2/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51)

InChI Key

LHZXQEFDPQKZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Direct Orange 29 Free Acid

Elucidation of Novel Synthesis Pathways for Direct Orange 29 Free Acid

The traditional synthesis of Direct Orange 29 involves a multi-step diazotization and coupling process. worlddyevariety.com However, ongoing research focuses on developing novel pathways that offer improved efficiency, selectivity, and sustainability.

Exploration of Diazotization and Coupling Reaction Mechanisms

The fundamental synthesis of this compound is built upon the diazotization of two different primary aromatic amines—aniline (B41778) and 3-aminobenzoic acid—and their sequential coupling to a central coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.com

The mechanism begins with diazotization . This process involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). jchemrev.comunb.ca The key steps are:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.

A series of proton transfers and the elimination of a water molecule to form the highly reactive aryldiazonium salt (Ar-N₂⁺). jchemrev.com

This process is performed for both aniline and 3-aminobenzoic acid to create their respective diazonium salts.

The subsequent azo coupling is an electrophilic aromatic substitution reaction. nih.gov The aryldiazonium salt acts as the electrophile, attacking the electron-rich coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. The coupling occurs at positions activated by the hydroxyl groups on the naphthol rings. Due to the symmetrical nature of the coupling component, the two different diazonium salts are added sequentially to form the final disazo structure of the dye. The reaction's pH is a critical parameter, as the phenoxide form of the coupling component is more reactive. nih.gov

Investigation of Alternative Precursors and Reaction Conditions

Research into the synthesis of azo dyes is actively exploring alternatives to traditional precursors to modify dye properties or simplify synthesis. While specific studies on Direct Orange 29 are limited, general principles suggest several avenues for investigation.

Alternative Diazo Components: The aniline and 3-aminobenzoic acid moieties could be replaced with other substituted anilines. Introducing different functional groups (e.g., alkyl, alkoxy, or halogen) on the aromatic rings of the diazo components could fine-tune the color, fastness, and solubility of the resulting dye. For example, using derivatives of p-phenylenediamine (B122844) could be explored as an alternative tetrazo component in the synthesis of orange pigments. researchgate.net

Alternative Coupling Components: The complex N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea is crucial for the dye's properties, including its substantivity for cellulose (B213188) fibers. However, simpler and more accessible coupling components, such as various naphthol or pyrazolone (B3327878) derivatives, are often used in the synthesis of other azo dyes. nih.gov Research could focus on designing novel, complex coupling agents that are easier to synthesize yet retain the desired application properties.

Modified Reaction Conditions: Investigations into reaction conditions aim to improve yield and reduce reaction times. This can include the use of different acid systems for diazotization or the exploration of non-aqueous solvent systems, although this is less common for direct dyes which are valued for their water solubility.

Precursor TypeStandard Precursor for Direct Orange 29Potential Alternative Area of InvestigationExpected Impact
Diazo Component 1 AnilineSubstituted Anilines (e.g., toluidines, anisidines)Modification of shade and light fastness properties.
Diazo Component 2 3-Aminobenzoic AcidOther Aminobenzoic Acid Isomers or DerivativesAlteration of solubility and affinity for substrates.
Coupling Component N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)ureaSymmetrical Bis-naphthols or Novel Diamine-Urea DerivativesChange in dye substantivity, color, and wash fastness.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis represents a frontier in dye production, integrating the selectivity of biocatalysts with the efficiency of chemical reactions. For a complex molecule like Direct Orange 29, this could involve several strategies:

Enzymatic Oxidation: Laccases, a class of multi-copper-containing enzymes, can catalyze the oxidation of aromatic amines. researchgate.netasm.org This enzymatic step could potentially be used to form azo bonds directly through the oxidative coupling of primary aromatic amines, offering a milder alternative to traditional diazotization. researchgate.net While this method is still under development for complex dye synthesis, it presents a promising avenue for future research.

Biocatalytic Precursor Synthesis: Enzymes could be employed in the synthesis of the complex precursors themselves. For instance, hydrolases or transaminases could be used to create specifically substituted anilines or naphthol derivatives under mild, aqueous conditions, reducing the reliance on harsh chemical processes.

Enzymatic Diazo Synthesis: Recent research has demonstrated chemo-enzymatic strategies for preparing stabilized diazo compounds using enzymes like vanadium-dependent haloperoxidases (VHPO). chemrxiv.orgchemrxiv.orgresearchgate.net These enzymes can catalyze the oxidation of hydrazone intermediates to the corresponding diazo compound. chemrxiv.org Adapting such a system for aryldiazonium salts used in dye synthesis would be a significant advancement, offering a safer and more sustainable route that avoids the use of nitrites and strong acids. chemrxiv.orgchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The synthesis of azo dyes has traditionally involved processes that are not environmentally benign. The application of green chemistry principles aims to mitigate these issues by reducing waste, avoiding hazardous solvents, and developing more sustainable catalytic systems.

Solvent-Free Synthesis Techniques

A significant advancement in green chemistry for azo dye production is the development of solvent-free synthesis methods. These techniques often involve mechanical grinding of the reactants in the solid state, which can dramatically reduce or eliminate the need for organic solvents. biointerfaceresearch.com

For a reaction analogous to the synthesis of Direct Orange 29, a solvent-free approach would involve:

Grinding the primary aromatic amine (e.g., aniline), sodium nitrite, and a solid acid catalyst in a mortar and pestle.

Once the diazonium salt is formed, the coupling component is added directly to the mixture.

Continued grinding promotes the coupling reaction, yielding the final dye product.

This method offers several advantages, including reduced solvent waste, potentially shorter reaction times, and simpler work-up procedures. biointerfaceresearch.com

Synthesis MethodTypical SolventTemperatureWaste ProductsKey Advantage
Traditional Aqueous Water, HCl0-5 °CAcidic/basic aqueous effluent, excess saltsHigh solubility of reactants and intermediates.
Solvent-Free Grinding NoneRoom TemperatureMinimal solvent waste, used catalystDrastically reduced environmental impact and energy consumption.

Catalyst Development for Sustainable Production

The development of reusable and environmentally friendly catalysts is a cornerstone of green chemistry. In the context of Direct Orange 29 synthesis, this focuses on replacing corrosive liquid acids used in diazotization with solid, recyclable alternatives.

Solid Acid Catalysts: A variety of solid acid catalysts have been shown to be effective for diazotization and coupling reactions. These include:

Silica (B1680970) Sulfuric Acid: A non-volatile, stable, and reusable solid acid that can efficiently catalyze the diazotization of anilines under solvent-free conditions at room temperature. researchgate.net

Clay-Based Catalysts: Eco-friendly clays (B1170129) like bentonite (B74815) and kaolin (B608303) can act as bifunctional catalysts, promoting both the diazotization and coupling steps while avoiding the use of corrosive acids and alkalis. daneshyari.comresearchgate.net

Nano-Catalysts: Nanoparticles, such as silica-supported boron trifluoride (BF₃·SiO₂), have been used for rapid, one-pot synthesis of azo dyes at room temperature, offering high efficiency and stability. biointerfaceresearch.com

Catalyst TypeExampleReaction ConditionsReusabilityKey Sustainability Feature
Homogeneous Acid Hydrochloric Acid (HCl)Aqueous, 0-5 °CNoGenerates corrosive liquid waste requiring neutralization.
Solid Acid Silica Sulfuric AcidSolvent-free, Room Temp.YesNon-corrosive, easily separable, and recyclable.
Clay Catalyst Bentonite, KaolinSolid-stateYesInexpensive, non-corrosive, and environmentally benign. researchgate.net
Nano-Catalyst BF₃·SiO₂Solvent-free, Room Temp.YesHigh efficiency and stability, rapid reaction times. biointerfaceresearch.com

Atom Economy and Reaction Efficiency Analysis

The evaluation of synthetic pathways through the principles of green chemistry is essential for the sustainable production of industrial chemicals like this compound. wikipedia.org Atom economy and reaction efficiency are fundamental metrics used to quantify the "greenness" of a chemical process, focusing on maximizing the incorporation of raw materials into the final product and minimizing waste generation. wordpress.comnih.gov This analysis delves into the theoretical atom economy of the established synthesis for this compound and examines the critical parameters that govern its practical reaction efficiency.

Atom Economy Analysis

Atom economy provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. youtube.com

C₆H₇N (Aniline) + C₇H₇NO₂ (3-Aminobenzoic Acid) + C₂₁H₁₆N₂O₉S₂ (Urea Coupler) + 2NaNO₂ + 4HCl → C₃₄H₂₄N₆O₁₁S₂ (this compound) + 2NaCl + 4H₂O

Based on this stoichiometry, the theoretical atom economy can be calculated. The primary byproducts generated are sodium chloride and water, which result from the diazotization and coupling steps.

Table 1: Atom Economy Calculation for the Synthesis of this compound

ComponentRoleMolecular FormulaMolecular Weight ( g/mol )Moles (Stoichiometric)Total Mass ( g/mol )
AnilineReactantC₆H₇N93.13193.13
3-Aminobenzoic AcidReactantC₇H₇NO₂137.141137.14
N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)ureaReactantC₂₁H₁₆N₂O₉S₂532.501532.50
Sodium NitriteReactantNaNO₂69.002138.00
Hydrochloric AcidReactantHCl36.464145.84
Total Reactants 1046.61
This compoundDesired ProductC₃₄H₂₄N₆O₁₁S₂756.731756.73
Sodium ChlorideByproductNaCl58.442116.88
WaterByproductH₂O18.02472.08
Total Products 945.69

Note: There is a mass discrepancy due to rounding of atomic weights. The reactant mass is used for the calculation.

Percent Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Percent Atom Economy (%) = (756.73 / 1046.61) x 100 ≈ 72.30%

The calculated atom economy of approximately 72.30% indicates that a significant portion of the reactant mass is theoretically incorporated into the final dye molecule. However, it also highlights that nearly 28% of the initial mass is converted into inorganic byproducts, primarily sodium chloride and water. While these byproducts are not considered highly hazardous, their formation represents a loss of material efficiency and necessitates management in an industrial setting. rsc.org

Reaction Efficiency Analysis

Percentage Yield: The percentage yield, defined as the ratio of the actual product obtained to the theoretical maximum, is a primary indicator of reaction efficiency. libretexts.org A high-yielding process can still have poor atom economy if it generates substantial byproducts. wikipedia.org For the synthesis of Direct Orange 29, the yield is influenced by the stability of the intermediate diazonium salts and the kinetics of the coupling reaction.

Key Parameters Influencing Reaction Efficiency: The successful synthesis of azo dyes depends on the stringent control of reaction conditions to prevent the decomposition of intermediates and the formation of unwanted side products.

Table 2: Critical Parameters and Their Impact on Reaction Efficiency

ParameterTypical ConditionsImpact on Efficiency
Temperature Diazotization: 0-10 °CLow temperatures are crucial to prevent the decomposition of the highly reactive diazonium salts, which would otherwise reduce the yield of the desired product. acs.org
pH Control Diazotization: Highly acidic (pH 1-2); Coupling: Weakly acidic to neutral (pH 4-7)The diazotization step requires a strong acid to form nitrous acid and stabilize the diazonium salt. The subsequent coupling reaction requires precise pH control, as the reactivity of the coupling component is pH-dependent. nih.gov
Rate of Addition Slow, controlled addition of reagentsThe slow addition of sodium nitrite during diazotization and the diazonium salt during coupling is essential to maintain temperature control and prevent localized excesses that can lead to side reactions and tar formation. acs.org
Purity of Reagents High purity starting materialsImpurities in the initial amines or coupling components can participate in competing side reactions, leading to a complex mixture of colored compounds and reducing the overall purity and yield of Direct Orange 29. acs.org
Solvent/Medium Aqueous mediumThe use of water as a solvent is advantageous from a green chemistry perspective, but the solubility of reactants and intermediates can influence reaction rates and overall efficiency.

Environmental Remediation and Degradation of Direct Orange 29 Free Acid

Photocatalytic Degradation Studies of Direct Orange 29 Free Acid

The widespread use of azo dyes, such as this compound, in industries like textiles has led to significant environmental concerns due to their persistence and potential toxicity in wastewater. mdpi.com Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of these organic pollutants. acs.org This process utilizes semiconductor materials that, upon activation by light, generate highly reactive species capable of breaking down complex dye molecules into simpler, less harmful compounds. mdpi.commdpi.com

Advanced Photocatalyst Material Development and Characterization

The efficiency of photocatalytic degradation is heavily dependent on the properties of the photocatalyst. Research has focused on developing and modifying catalyst materials to enhance their performance by improving light absorption, increasing surface area, and promoting the separation of photogenerated electron-hole pairs to prevent their rapid recombination. mdpi.comuctm.edu

Semiconductor Oxides (e.g., TiO2, ZnO) Modification

Semiconductor metal oxides like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely studied photocatalysts due to their high efficiency, stability, and cost-effectiveness. mdpi.comuctm.edu They function by absorbing photons with energy equal to or greater than their band gap, which excites an electron (e⁻) from the valence band to the conduction band, leaving a hole (h⁺) behind. mdpi.com These electron-hole pairs are the primary drivers of the redox reactions that degrade pollutants. mdpi.com

Studies on azo dyes similar to Direct Orange 29 have demonstrated the effectiveness of these materials. For instance, the photocatalytic degradation of Direct Orange 26 has been successfully achieved using TiO2 under solar light. mdpi.com Similarly, nanocrystalline ZnO has been used to completely degrade Orange G dye under solar irradiation within 90 minutes. nih.gov The effectiveness of these catalysts is influenced by experimental parameters such as pH, dye concentration, and catalyst mass. nih.gov

To improve the efficiency of these semiconductor oxides, various modifications are explored. Creating nanocomposites, for example by combining TiO2 with materials like kaolin (B608303), can enhance the adsorption of anionic dyes and increase photocatalytic activity. nih.gov The anatase phase of TiO2 is often reported to exhibit higher photocatalytic activity compared to other crystalline phases. nih.gov

Table 1: Performance of Semiconductor Oxides in Azo Dye Degradation

CatalystTarget DyeLight SourceDegradation EfficiencyReference
TiO₂Direct Orange 26Solar LightSignificant discoloration in 2 hours mdpi.com
Nanocrystalline ZnOOrange GSolar LightComplete degradation in 90 minutes nih.gov
WO₃–ZnOOrange GVisible Light~90% degradation researchgate.net
CoFe₂O₄/Ag₂ODirect Orange 26Visible LightSignificantly enhanced over pure CoFe₂O₄ irost.ir
Noble Metal Doping and Plasmonic Effects

A significant limitation of wide-bandgap semiconductors like TiO2 is the rapid recombination of photogenerated electron-hole pairs, which reduces quantum efficiency. mdpi.com One effective strategy to overcome this is doping the semiconductor with noble metals such as gold (Au), palladium (Pd), platinum (Pt), or silver (Ag). mdpi.comnih.gov

When a semiconductor is doped with noble metal nanoparticles, the metal can act as an electron sink, trapping the photogenerated electrons from the semiconductor's conduction band. mdpi.comnanoient.org This process effectively separates the electrons and holes, prolonging their lifetime and making them more available to participate in redox reactions. mdpi.comnanoient.org This charge separation is facilitated by the formation of a Schottky barrier at the metal-semiconductor interface. mdpi.com Furthermore, noble metal nanoparticles can enhance light absorption through a phenomenon known as localized surface plasmon resonance (LSPR), which can improve the photocatalytic efficiency under visible light. mdpi.com Research has shown that doping composites with noble metals can further enhance photocatalytic activity for the decomposition of azo dyes. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) in Photocatalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. uctm.edumdpi.com Their high surface area, tunable porosity, and the combined properties of their organic and inorganic components make them promising candidates for photocatalysis. mdpi.combucea.edu.cn

In MOF-based photocatalysis, either the metal clusters or the organic linkers can act as photosensitizing units. mdpi.com The porous structure allows for the efficient adsorption of dye molecules, bringing them into close proximity with the catalytically active sites. uctm.edu Studies have demonstrated that various MOFs, such as those based on Zn(II) and Zr(IV), can exhibit highly efficient photocatalytic activity for the degradation of organic dyes like methyl orange under UV or visible light irradiation. uctm.edubucea.edu.cnresearchgate.net The photocatalytic capability of MOFs is attributed to the charge transfer between the metal clusters and the organic linkers, which can reduce the electron-hole recombination rate. uctm.edu Like semiconductor oxides, MOFs can also be modified, for instance by depositing noble metal nanoparticles on their surface to improve charge separation and enhance photocatalytic efficiency. mdpi.com

Mechanistic Pathways of Photocatalytic Degradation

The degradation of azo dyes via photocatalysis involves a series of complex reactions initiated by the photogenerated electron-hole pairs. When the semiconductor catalyst is irradiated, the resulting holes in the valence band are powerful oxidizing agents, while the electrons in the conduction band are strong reducing agents. These charge carriers can react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.gov These radicals then attack the complex structure of the dye molecule, breaking it down. nih.gov However, the degradation can also proceed through a more direct pathway.

Direct Photo-oxidation Mechanisms

Direct photo-oxidation involves the direct transfer of an electron from the adsorbed dye molecule to the positively charged hole (h⁺) in the valence band of the excited semiconductor. This process directly oxidizes the dye molecule, initiating its decomposition without the intermediate step of forming hydroxyl radicals. rsc.org

For this mechanism to be significant, the dye molecules must be adsorbed onto the surface of the photocatalyst. rsc.org The feasibility of direct hole oxidation is supported by electrochemical studies, which can determine the oxidation potential of the dye. rsc.org Research on methyl orange has shown that at higher concentrations, degradation is primarily due to a direct hole oxidation process. rsc.org In this scenario, the photo-generated holes in the nano-sized TiO2 can directly oxidize the dye on a nanosecond timescale. rsc.org This direct pathway competes with the indirect pathway involving hydroxyl radicals, and its dominance can depend on factors like pollutant concentration and the specific catalyst used. nih.govrsc.org The confinement of reactive sites within a porous matrix, such as in certain MOFs, can also facilitate direct photo-oxidation by bringing the substrate and the active site into close contact. ornl.govmanchester.ac.uknih.gov

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Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data available for the chemical compound “this compound” corresponding to the detailed outline provided in your request. The available scientific articles predominantly focus on other, more commonly studied dyes such as Direct Orange 26, Acid Orange 7, Orange II, and Methyl Orange.

To generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections on environmental remediation and degradation—including topics like indirect hydroxyl and superoxide radical generation, charge carrier dynamics, kinetic and quantum yield analyses, the influence of environmental parameters, and the development of carbon-based adsorbents—it is imperative to have research findings specifically pertaining to “this compound.”

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Adsorption-Based Removal Strategies for this compound

Development and Characterization of Novel Adsorbent Materials

Clay Minerals and Modified Silicates (e.g., Halloysite (B83129), Aminosilane-functionalized Silica)

Clay minerals and modified silicates are prominent adsorbents due to their low cost, high surface area, and porous structure. Their surfaces can be readily modified to enhance their affinity for specific pollutants.

Halloysite: Halloysite is a type of clay mineral with a unique tubular structure that makes it a promising adsorbent. Studies on the adsorption of Direct Orange 34, a dye structurally similar to Direct Orange 29, onto halloysite-rich clay have shown that the process is most effective under acidic pH conditions. nih.govnih.gov The adsorption is primarily attributed to physisorption on the broken edges of the clay particles, which act as active sites. nih.govnih.gov The acidic surface sites of the halloysite-rich clay play a major role in the adsorption of anionic dyes. nih.govnih.gov The adsorption capacity of untreated halloysite for anionic dyes like Methyl Orange has been documented, demonstrating its potential for dye removal. mdpi.com

Aminosilane-functionalized Silica (B1680970): The surface of silica can be functionalized with aminosilane (B1250345) groups to introduce positive charges, thereby increasing its affinity for anionic dyes like Direct Orange 29. The modification involves creating a covalent linkage of aminosilane moieties onto the silica surface, which can be confirmed by techniques like FTIR spectroscopy. This functionalization leads to a significant increase in the sorption capacity for anionic dyes compared to unmodified silica. mdpi.com The primary interaction mechanism is the electrostatic attraction between the protonated amine groups on the silica surface and the anionic sulfonate groups of the dye molecules. mdpi.com Studies on various anionic dyes have demonstrated the effectiveness of aminosilane-modified silica, with sorption capacities being significantly higher for reactive and direct dyes compared to acid dyes. mdpi.com

Agricultural Waste Derived Adsorbents

Agricultural byproducts are increasingly being explored as low-cost, renewable, and biodegradable adsorbents for dye removal. nih.gov Materials like orange peel, almond leaves, and sugarcane bagasse have shown potential for adsorbing anionic dyes. nih.govchemrevlett.com

The chemical composition of these materials, rich in cellulose (B213188), hemicellulose, lignin (B12514952), and pectin, provides various functional groups (e.g., hydroxyl, carboxyl) that can interact with dye molecules. nih.gov The surface of these agricultural wastes can be modified to enhance their adsorption capacity. For instance, chemical treatment of orange peel with solutions like calcium chloride and sodium hydroxide (B78521) can alter its surface properties and improve its performance in removing anionic dyes. nih.gov The adsorption capacity of these materials is influenced by factors such as pH, contact time, and initial dye concentration. nih.govchemrevlett.com For anionic dyes, adsorption is often more favorable at lower pH values, where the adsorbent surface is more likely to be protonated, leading to stronger electrostatic attraction with the negatively charged dye molecules. chemrevlett.com

Polymer-Based and Composite Adsorbents

Polymer-based adsorbents and their composites offer high adsorption capacities, mechanical stability, and the potential for regeneration. Polymers like chitosan (B1678972) and polyaniline are frequently used due to their functional groups that can interact with dye molecules.

Chitosan-Based Composites: Chitosan, a biopolymer derived from chitin, possesses abundant amino and hydroxyl groups, making it an effective adsorbent for anionic dyes. nih.gov To improve its stability and adsorption capacity, chitosan is often used to create composites with materials like clay (montmorillonite), graphene, or diatomite. nih.govnih.govnih.gov For instance, a magnetic graphene/chitosan nanocomposite has been shown to be a promising adsorbent for Acid Orange 7, benefiting from the surface properties of graphene oxide and the functional groups of chitosan. nih.gov The adsorption process using chitosan-based materials is typically pH-dependent, with optimal removal of anionic dyes occurring in acidic conditions where the amine groups of chitosan are protonated. nih.gov

Polyaniline-Based Composites: Polyaniline (PANI) is a conducting polymer that can be used as an adsorbent due to the presence of amine and imine groups in its structure. nih.gov PANI is often used in composites with materials like tungsten trioxide (WO3) or clay to enhance its adsorption capabilities. nih.govmdpi.com A PANI@WO3 composite, for example, has demonstrated significant potential for removing Orange G dye, with a high maximum adsorption capacity. nih.gov The adsorption mechanism involves electrostatic interactions between the protonated PANI backbone and the anionic dye molecules.

Adsorption Isotherm Modeling and Interpretation (e.g., Langmuir, Freundlich, Dubinin-Radushkevich)

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.gov It is often used to calculate the maximum adsorption capacity (q_max) of an adsorbent. The Langmuir model has been found to be a good fit for the adsorption of various orange anionic dyes onto different adsorbents, including aminosilane-functionalized silica, chitosan/diatomite composites, and PANI@WO3 composites, suggesting a homogeneous adsorption process. nih.govmdpi.comnih.gov

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.gov It is often found to better describe the adsorption on natural materials like agricultural waste and clays (B1170129). For instance, the adsorption of an anionic yellow dye on acid-modified natural clay and chemically treated orange peel was best described by the Freundlich model. nih.gov

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm and is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). If the value of E is between 8 and 16 kJ/mol, the adsorption process is considered to be ion exchange, while values below 8 kJ/mol suggest physisorption.

AdsorbentDyeIsotherm Modelq_max (mg/g)Reference
PANI@WO3 CompositeOrange GLangmuir226.50 nih.gov
Chitosan/Diatomite CompositeMethyl OrangeLangmuir- nih.gov
Magnetic Graphene/ChitosanAcid Orange 7Langmuir- nih.gov
Acid-modified natural clayAlizarin Yellow RFreundlich74.62 nih.gov
Chemically treated orange peelAlizarin Yellow RFreundlich- nih.gov

Adsorption Kinetic Studies and Rate-Limiting Step Determination (e.g., Pseudo-First Order, Pseudo-Second Order, Intraparticle Diffusion)

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide insights into the rate-limiting step of the adsorption process.

Pseudo-First-Order and Pseudo-Second-Order Models: These models are used to test whether the adsorption process is dominated by physisorption or chemisorption. The pseudo-second-order model is frequently found to provide a better fit for the adsorption of anionic dyes on various adsorbents, including halloysite-rich clay, aminosilane-functionalized silica, and chitosan-based composites. nih.govnih.govmdpi.comnih.gov This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.gov

Intraparticle Diffusion Model: This model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. The model suggests that if the plot of q_t versus t^0.5 is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process is complex and involves more than one mechanism. For the adsorption of Direct Orange 34 on halloysite-rich clay, both intraparticle diffusion and film diffusion were identified as rate-limiting steps. nih.govnih.gov

AdsorbentDyeBest Fit Kinetic ModelReference
Halloysite-rich ClayDirect Orange 34Pseudo-Second-Order nih.govnih.gov
Aminosilane-modified SilicaAnionic DyesPseudo-Second-Order mdpi.com
Chitosan/Diatomite CompositeMethyl OrangePseudo-Second-Order nih.gov
Magnetic Graphene/ChitosanAcid Orange 7Pseudo-First-Order nih.gov

Thermodynamic Parameters of Adsorption Processes (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically favorable. The spontaneity of adsorption of various orange anionic dyes has been confirmed by negative ΔG° values for adsorbents like chitosan-montmorillonite composites and PANI@WO3. nih.gov

Enthalpy (ΔH°): The sign of ΔH° indicates whether the adsorption is endothermic (positive value) or exothermic (negative value). An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature. The adsorption of Orange G on PANI@WO3 was found to be endothermic, whereas the adsorption of Direct Orange 34 on halloysite-rich clay was exothermic. nih.govnih.gov

Entropy (ΔS°): A positive ΔS° value reflects an increase in the randomness at the solid-solution interface during adsorption. This is often observed when the adsorbate molecules displace the adsorbed water molecules on the adsorbent surface.

AdsorbentDyeΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of ProcessReference
PANI@WO3 CompositeOrange GNegativePositive-Spontaneous, Endothermic
Chitosan-Montmorillonite CompositeOrange 3RNegative--Spontaneous nih.gov
Halloysite-rich ClayDirect Orange 34-Negative-Exothermic nih.govnih.gov
Chitosan/Diatomite CompositeMethyl OrangeNegativeNegative-Spontaneous, Exothermic nih.gov

Surface Chemistry and Adsorbate-Adsorbent Interactions

The interaction between this compound and various adsorbents is governed by the surface chemistry of the adsorbent and the chemical structure of the dye molecule. As an anionic dye, Direct Orange 29 possesses sulfonate groups (-SO3-) which are negatively charged in aqueous solution.

The primary mechanisms of interaction include:

Electrostatic Attraction: This is a dominant mechanism, especially with adsorbents that have been modified to have a positive surface charge. For example, the protonated amine groups (-NH3+) on aminosilane-functionalized silica or on chitosan in an acidic medium strongly attract the anionic sulfonate groups of the dye.

Hydrogen Bonding: Functional groups such as hydroxyl (-OH) and carboxyl (-COOH) on the surface of agricultural waste adsorbents, and amine (-NH2) groups on chitosan can form hydrogen bonds with the nitrogen and oxygen atoms in the azo dye structure.

Physisorption: This involves weak van der Waals forces and is often a key interaction in the adsorption onto unmodified materials like natural clays. nih.govnih.gov

π-π Interactions: The aromatic rings present in the structure of Direct Orange 29 can interact with the aromatic structures on the surface of certain adsorbents like activated carbon or polymer composites containing aromatic moieties.

The pH of the solution plays a critical role in influencing these interactions by altering the surface charge of the adsorbent and the ionization state of the dye molecule. For anionic dyes, adsorption is generally favored at lower pH values where the adsorbent surface tends to be more positively charged.

Advanced Oxidation Processes (AOPs) for this compound Mineralization

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to mineralize persistent organic pollutants into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like azo dyes.

Fenton and Photo-Fenton Oxidation Systems

Research on similar dyes, such as Direct Orange 118, has demonstrated the high efficacy of these systems. In one study, the photo-Fenton process achieved a decolorization of 97.817% under optimized conditions. tj-es.com The process is highly dependent on several key parameters, including pH, temperature, and the concentrations of both the iron catalyst and hydrogen peroxide. tj-es.comresearchgate.net The discoloration kinetics for both Fenton and photo-Fenton processes have been observed to follow a pseudo-first-order model. tj-es.comresearchgate.net The photo-Fenton treatment is generally considered the more effective of the two for the degradation of orange azo dyes. nih.govpharmacyjournal.org

Table 1: Optimal Conditions for Photo-Fenton Degradation of Direct Orange 118

Parameter Optimal Value Decolorization Efficiency
pH 3 97.817%
Temperature 30 °C
Initial Dye Concentration 10 mg/L
Fe²⁺ Concentration 50 mg/L
H₂O₂ Concentration 400 mg/L
Irradiation Time 105 min

Data sourced from studies on Direct Orange 118, a proxy for this compound. tj-es.comresearchgate.net

Ozonation and Peroxone Processes

Ozonation involves the direct application of ozone (O₃), a strong oxidant, to wastewater. Ozone can react directly with the chromophoric groups of the dye molecule, leading to decolorization. The peroxone process is a modification that combines ozone with hydrogen peroxide (O₃/H₂O₂). This combination promotes the decomposition of ozone to form hydroxyl radicals, shifting the degradation mechanism from selective direct oxidation to a more powerful and non-selective radical-based pathway. researchgate.netmdpi.com

Studies on other azo dyes show that ozonation efficiency is influenced by factors such as ozone gas concentration and flow rate. For Acid Yellow 17, an efficiency of 98% was achieved at an ozone gas concentration of 16 g/m³. researchgate.netdergipark.org.tr The initial dye concentration is also a critical factor; higher concentrations can decrease removal efficiency as the amount of pollutant per unit of oxidant increases. researchgate.net Alkaline conditions (higher pH) are often more suitable for both ozonation and peroxone processes, as they favor the generation of hydroxyl radicals. researchgate.netmdpi.com In some cases, ozonation alone has been found to be more effective for decolorization than the peroxone process. researchgate.net

Table 2: Effect of Ozone Concentration on Azo Dye Decolorization

Ozone Gas Concentration Removal Efficiency (%)
5.5 g/m³ 80.5%
11 g/m³ ~90% (interpolated)
16.5 g/m³ 98%

Data based on the degradation of Acid Yellow 17 over a 45-minute reaction time. researchgate.net

Electrochemical Oxidation Mechanisms and Reactor Design

Electrochemical oxidation is an AOP where pollutants are degraded by direct or indirect oxidation at the surface of an anode. In direct oxidation, the dye molecule is adsorbed onto the anode surface and destroyed by electron transfer. In indirect oxidation, electro-generated intermediates, such as hydroxyl radicals, chlorine, or hypochlorite, act as the primary oxidizing agents.

The design of the electrochemical reactor is crucial for performance. Common anode materials include β-PbO₂/Ti, which is noted for its high conductivity and efficiency in electrocatalytic oxidation. mdpi.com The reactor can be designed as a three-dimensional system packed with materials like granular activated carbon, which expands the effective anode surface area and enhances the reaction current for organic degradation. mdpi.comnih.gov Key operational parameters that affect degradation efficiency include current density, wastewater flow rate (residence time), and the initial concentration of the dye. mdpi.comnih.gov For Methyl Orange, a significant chemical oxygen demand (COD) removal of 81.2% and 100% decolorization were achieved using a β-PbO₂/Ti anode in an activated carbon packed reactor. mdpi.com

Ultrasound-Assisted Advanced Oxidation (Sonolysis)

Sonolysis utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in an aqueous solution. nih.gov The formation, growth, and violent collapse of microscopic bubbles create localized hot spots with extreme temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres). Under these conditions, water molecules pyrolyze to form highly reactive species, including hydroxyl radicals (•OH), which then degrade the pollutant molecules present in the solution. acs.org

While sonolysis is effective for decolorizing azo dyes by breaking the N=N bond, it often fails to achieve a high degree of mineralization (i.e., complete conversion to CO₂) when used alone. acs.org The process can be influenced by factors such as ultrasonic frequency and power density, temperature, and the chemical properties of the pollutant. mdpi.com

Hybrid AOP Systems for Enhanced Degradation

To overcome the limitations of individual AOPs, hybrid systems are often employed to enhance degradation and mineralization efficiency. Combining different processes can create synergistic effects, leading to faster and more complete pollutant removal.

Radical Scavenging Studies and Dominant Oxidant Identification

To understand the degradation mechanism of a specific AOP, radical scavenging studies are conducted. These experiments involve adding chemical agents (scavengers) that are known to react selectively with specific reactive species (e.g., hydroxyl radicals, superoxide radicals, holes). By observing the degree to which each scavenger inhibits the degradation rate, it is possible to identify the dominant oxidant responsible for the pollutant's removal.

For instance, in a typical study, various scavengers would be introduced into the reactor. acs.org A significant decrease in dye degradation upon the addition of a specific scavenger indicates the crucial role of the radical it neutralizes. While specific studies on Direct Orange 29 are not available, research on AOPs for other organic pollutants has shown that hydroxyl radicals (•OH) are frequently the primary species responsible for degradation in Fenton, ozonation, and sonolysis systems. acs.org In photocatalytic systems, other species like superoxide radicals (•O₂⁻) and holes (h⁺) can also play a significant role. acs.org

Bioremediation and Enzymatic Decolorization of this compound

Bioremediation presents an environmentally sustainable and cost-effective approach for treating textile effluents containing azo dyes like this compound. This method utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down these complex synthetic molecules into simpler, less toxic compounds. The process primarily involves enzymatic reactions that first decolorize the dye by cleaving the characteristic azo bonds and then further degrade the resulting aromatic amines.

Isolation and Characterization of Dye-Degrading Microbial Strains (Bacteria, Fungi)

The search for effective bioremediation agents begins with the isolation of microbial strains that can thrive in and decolorize dye-polluted environments. ijans.org These microorganisms are typically sourced from sites contaminated with textile industry effluents, such as wastewater, sludge, and soil, as the indigenous microbes in these locations may have adapted to utilize dyes as a source of nutrients. diagnosisnet.comresearchgate.net

The isolation process often involves collecting samples from these contaminated sites and using enrichment culture techniques. ijans.org A common laboratory method is to serially dilute the samples and spread them on nutrient agar (B569324) plates supplemented with the target dye. ijans.orgdiagnosisnet.com Microorganisms capable of degrading the dye often form visible clear zones, or "halos," around their colonies, indicating decolorization. diagnosisnet.com These specific colonies are then selected, purified through repeated streaking, and cultivated for further study. ijans.orgdiagnosisnet.com

Once isolated, the strains undergo rigorous characterization to determine their identity and dye-degrading potential. This involves:

Morphological and Biochemical Analysis: Observing colony characteristics (shape, color, texture) and cellular morphology through microscopy, as well as conducting biochemical tests like Gram staining to classify the bacteria. mdpi.com

Molecular Identification: For precise identification, genetic analysis, particularly 16S ribosomal RNA (rRNA) gene sequencing for bacteria, is employed. researchgate.net The resulting sequence is compared against databases to determine the genus and species with a high degree of confidence. diagnosisnet.comresearchgate.net

While specific research on Direct Orange 29 is limited, studies on other structurally similar orange azo dyes have identified several potent microbial strains.

MicroorganismTypeAzo Dye DegradedSource of Isolation
Pseudomonas stutzeriBacteriaAcid OrangeEffluent Treatment Plant
Bacillus cereusBacteriaOrange II (Acid Orange 7)Tannery Effluent
Micrococcus luteusBacteriaDirect Orange 16Textile Effluent
Scenedesmus obliquusMicroalgaeDisperse Orange 2RLNot Specified
Pseudomonas sp.BacteriaAmaranth (Azo Dye)Activated Sludge

Identification of Microbial Consortia for Enhanced Biodegradation

While individual microbial strains can decolorize azo dyes, microbial consortia—communities of multiple, different microbial species—often exhibit significantly higher degradation efficiency and stability. nih.govnih.gov This enhanced performance stems from the synergistic interactions and metabolic cooperation among the members of the consortium. nih.gov Pure cultures may only partially break down a complex dye, sometimes leading to the accumulation of toxic aromatic amines. nih.gov In contrast, a consortium can perform a more complete degradation, where the metabolic byproduct of one species serves as a substrate for another, leading to the complete mineralization of the dye into non-toxic products like carbon dioxide and water. nih.gov

The advantages of using microbial consortia include:

Broader Enzymatic Capability: A mix of microbes provides a wider range of enzymes capable of attacking different chemical bonds in the dye molecule and its intermediates. nih.gov

Metabolic Division of Labor: Different strains can specialize in different steps of the degradation pathway, reducing the metabolic burden on any single species. nih.govuzh.ch

Increased Resilience: Consortia are often more resistant to environmental fluctuations (e.g., pH, temperature, dye concentration) and the toxicity of the dye and its byproducts. nih.gov

The development of a successful consortium involves selecting and combining individual strains that have demonstrated high degradation potential and are compatible with each other. nih.gov Studies have shown that rationally assembled consortia can degrade pollutants that are resistant to single-strain treatments. uzh.chmdpi.com For example, a bacterial consortium designated SPB92 showed immense capability in decolorizing and degrading Acid Orange when provided with optimal conditions. frontiersin.org

Consortium TypeComponent Microorganisms (Examples)Target PollutantKey Advantages
Bacterial-BacterialCombination of Pseudomonas, Bacillus, etc.Azo Dyes (e.g., Acid Orange)Synergistic metabolism, complete mineralization. nih.gov
Fungal-BacterialWhite-rot fungi and bacteriaComplex Organic PollutantsCombines fungal extracellular enzymes with bacterial degradation of intermediates.
Microalgae-BacteriaChlorella sp. and activated sludge bacteriaNutrients and Organic CompoundsSymbiotic relationship where algae provide oxygen for bacterial aerobic degradation.

Enzymatic Decolorization Mechanisms (e.g., Laccase, Azoreductase, Peroxidase, Tyrosinase)

The biological breakdown of this compound is mediated by specific intracellular or extracellular enzymes produced by microorganisms. nih.gov The key step in decolorization is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. Several types of oxidoreductase enzymes are involved in this process. researchgate.net

Azoreductase: This is a crucial enzyme that reductively cleaves the azo linkage, typically under anaerobic or anoxic conditions. researchgate.net This reaction breaks the chromophore of the dye, resulting in decolorization and the formation of colorless aromatic amines. Azoreductases are highly specific to the azo bond. researchgate.net

Laccase: Laccases are multi-copper-containing oxidases commonly found in fungi, especially white-rot fungi. They are non-specific enzymes that can oxidize a wide range of phenolic and non-phenolic aromatic compounds, including azo dyes. nih.govnih.gov Laccase-mediated degradation is an aerobic process and is often effective in detoxifying the aromatic amines produced by azoreductase activity. microbiologyjournal.org

Peroxidases: This group of enzymes, including lignin peroxidase and manganese peroxidase, also plays a role in dye degradation. They utilize hydrogen peroxide as an oxidizing agent to degrade complex aromatic structures. researchgate.net Like laccases, they are part of the ligninolytic system of many fungi.

Tyrosinase: This copper-containing enzyme catalyzes the oxidation of phenols and can also contribute to the degradation of certain azo dyes.

EnzymeFunctionReaction TypeOxygen RequirementTypical Microbial Source
AzoreductaseCleaves the azo bond (-N=N-)ReductiveAnaerobic/AnoxicBacteria (e.g., K. pneumoniae) researchgate.net
LaccaseOxidizes aromatic ringsOxidativeAerobicFungi (e.g., Paraconiothyrium variabile) nih.gov
PeroxidaseOxidizes aromatic ringsOxidativeAerobicFungi, Plants
TyrosinaseOxidizes phenolic compoundsOxidativeAerobicBacteria, Fungi nih.gov

Optimization of Bioreactor Conditions for Decolorization and Degradation

The efficiency of microbial decolorization and degradation in a bioreactor system is highly dependent on optimizing various physicochemical parameters. researchgate.net Creating the ideal environment allows the selected microorganisms to achieve maximum metabolic activity and, consequently, the highest rate of dye removal. frontiersin.org

Key parameters that require optimization include:

pH: The pH of the medium significantly affects microbial enzyme activity. For most dye-degrading bacteria, the optimal pH range is near neutral, typically between 7.0 and 8.0. omicsonline.orgnih.gov Extreme pH values can inhibit or completely halt the decolorization process. omicsonline.org

Temperature: Temperature influences microbial growth rates and enzyme kinetics. The majority of identified dye-degrading bacteria are mesophilic, with optimal performance observed between 30°C and 40°C, often specifically around 35°C. omicsonline.orgresearchgate.net

Dye Concentration: While microorganisms require the dye as a substrate, high initial concentrations can be toxic and inhibitory to microbial growth. omicsonline.orgnih.gov The optimal concentration must be determined for each strain or consortium to achieve a high removal rate without causing cellular toxicity.

Oxygen Level: The oxygen status is critical and often requires a sequential approach. The initial cleavage of the azo bond by azoreductase is most efficient under static or anoxic (oxygen-deficient) conditions. frontiersin.orgnih.gov However, the subsequent degradation of the resulting aromatic amines is an aerobic process that requires oxygen.

Nutrient Supplementation: The addition of external carbon (e.g., glucose) and nitrogen (e.g., yeast extract) sources can significantly enhance microbial growth and co-metabolism of the dye, leading to faster and more complete decolorization. frontiersin.orgnih.gov

ParameterOrganismAzo DyeOptimal Condition
pHBacterial StrainsOrange C2RL7.5 omicsonline.org
pHBacillus cereusOrange II8.0 nih.gov
TemperatureBacterial StrainsOrange C2RL35°C omicsonline.org
TemperatureBacillus cereusOrange II33°C nih.gov
TemperaturePseudomonas stutzeriAcid Orange25-40°C researchgate.net
Carbon SourceBacillus cereusOrange II0.4% Glucose nih.gov
Nitrogen SourceBacterial Consortium SPB92Acid Orange1 g/L Yeast Extract frontiersin.org

Metabolic Pathway Elucidation of Biotransformation Products

Understanding the metabolic pathway of this compound degradation is essential to confirm its complete mineralization and to ensure that the intermediate products are not more toxic than the parent compound. Biotransformation is a multi-step process involving different phases of metabolic reactions. nih.gov

The generally accepted pathway for azo dye biodegradation proceeds as follows:

Phase I: Reductive Cleavage: The primary and rate-limiting step is the anaerobic cleavage of the azo bond(s) by azoreductase enzymes. This breaks the chromophore, leading to decolorization and the formation of various substituted aromatic amines. For a structurally similar dye, Orange II, this step yields sulfanilic acid and 1-amino-2-naphthol. nih.govsigmaaldrich.com

Phase II: Aerobic Degradation: The aromatic amines produced in Phase I are then subjected to aerobic degradation. dshs-koeln.de This phase involves enzymes like hydroxylases and dioxygenases, which introduce hydroxyl groups onto the aromatic rings, making them susceptible to ring cleavage. The opened rings are then further metabolized into aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. dshs-koeln.de

The identification of these biotransformation products is accomplished using a suite of analytical techniques. UV-Visible (UV-Vis) spectrophotometry is used to monitor decolorization, while Fourier Transform Infrared (FTIR) spectroscopy helps identify changes in functional groups. nih.govresearchgate.net For definitive identification of metabolites, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. nih.govsigmaaldrich.com These methods allow for the separation and structural elucidation of the intermediate compounds formed during the degradation process.

Membrane Separation Technologies for this compound Removal

Alongside biological methods, physical separation processes using membranes are highly effective for removing dyes from wastewater. helsinki.fi Membrane technology operates on the principle of using a semi-permeable barrier to separate particles based on size, shape, and charge. nih.gov It is a pressure-driven process that can achieve high removal efficiency and produce high-quality permeate (treated water). nih.gov

Several membrane filtration techniques are applicable for dye removal:

Microfiltration (MF): Has the largest pore size and is used to remove suspended particles and microorganisms. It is generally not effective for removing dissolved dye molecules. agrifarming.org

Ultrafiltration (UF): Has smaller pores than MF and can remove larger molecules. While it can retain some large dye molecules, its primary application is often as a pretreatment step. agrifarming.org

Nanofiltration (NF): This is one of the most widely used membrane technologies for dye removal. NF membranes have pore sizes small enough to reject divalent salts and larger organic molecules like azo dyes, while allowing monovalent salts and water to pass through. researchgate.net This makes it effective for both decolorization and partial desalination.

Reverse Osmosis (RO): Possesses the finest pores and can reject almost all dissolved solutes, including monovalent salts and small dye molecules. agrifarming.org It produces very high-quality water but requires high operating pressures, making it more energy-intensive.

The efficiency of membrane separation depends on factors such as the membrane material, pore size distribution, operating pressure, temperature, and the pH of the wastewater, which can affect the charge of the dye molecule. nih.gov A significant challenge in membrane technology is membrane fouling, where the membrane pores become clogged over time, reducing the permeate flux. helsinki.fi

A promising approach is the development of hybrid systems, such as the Membrane Bioreactor (MBR), which combines biological degradation with membrane filtration. researchgate.net In an MBR, a biological reactor with activated sludge is coupled with a microfiltration or ultrafiltration membrane system. The biological process degrades the bulk of the organic load and color, while the membrane provides a physical barrier to ensure complete removal of suspended solids and remaining color, producing a high-quality effluent. researchgate.net

Membrane TechnologyTypical Operating PressureSeparation MechanismTypical Application in Dye Wastewater
Microfiltration (MF)Low (20-400 kPa) agrifarming.orgSize Exclusion (0.1 - 10 µm)Pretreatment, removal of suspended solids. agrifarming.org
Ultrafiltration (UF)Low to Medium (200-1400 kPa) agrifarming.orgSize Exclusion (0.01 - 0.1 µm)Removal of large dye molecules, macromolecules.
Nanofiltration (NF)Medium to High (1-4 MPa) agrifarming.orgSize Exclusion & Charge RepulsionPrimary dye removal, removal of divalent salts. researchgate.net
Reverse Osmosis (RO)High (2-10 MPa) agrifarming.orgDiffusion & ExclusionPolishing step, removal of all dissolved solids.

Nanofiltration and Reverse Osmosis for Dye Retention

Nanofiltration (NF) and Reverse Osmosis (RO) are pressure-driven membrane processes capable of separating dissolved solutes, like dye molecules, from water. Reverse osmosis, utilizing dense membranes, operates at high pressures to overcome osmotic pressure, effectively retaining most ions and molecules, including dyes. Nanofiltration membranes are slightly more porous than RO membranes, allowing for the passage of monovalent ions while retaining divalent ions and larger organic molecules like Direct Orange 29.

While specific performance data for the retention of this compound using NF and RO is not extensively detailed in peer-reviewed literature, the principles of these technologies suggest high rejection rates. The efficiency of dye removal is governed by factors such as the dye's molecular weight, charge, and the membrane's pore size and surface properties. A patent for ink compositions containing Direct Orange 29 mentions that water used in these inks can be purified by methods including reverse osmosis, indicating the technology's applicability. googleapis.com The large molecular structure of Direct Orange 29 (C₃₃H₂₂N₆Na₂O₉S₂) makes it a suitable candidate for high retention by both NF and RO membranes through size exclusion and electrostatic interactions.

Ultrafiltration and Microfiltration Applications

Ultrafiltration (UF) and Microfiltration (MF) are other membrane processes that operate at lower pressures compared to NF and RO. Microfiltration is typically used for removing suspended particles, while ultrafiltration can separate larger molecules and colloids.

On their own, UF and MF are generally not effective for removing dissolved dyes like Direct Orange 29 due to their larger pore sizes. However, they can be employed as a pre-treatment step in a larger treatment train to remove suspended solids and protect more sensitive downstream equipment like NF or RO membranes. A patent document mentions the use of ultrafiltration in the purification of water for inks that may contain Direct Orange 29. googleapis.com Furthermore, these filtration methods can be integrated with other processes, such as coagulation or adsorption, where the dye is first bound to larger particles that can then be effectively removed by UF or MF.

Membrane Fouling Mitigation Strategies

A major operational challenge in using membrane technologies for treating dye wastewater is membrane fouling. Fouling, the deposition and accumulation of substances on the membrane surface and within its pores, leads to a decline in permeate flux, increased energy consumption, and reduced membrane lifespan. Foulants in textile wastewater can include the dye molecules themselves, salts, sizing agents, and other organic additives.

Mitigation strategies are crucial for the sustainable operation of membrane systems. These strategies include:

Pre-treatment: Removing suspended solids and colloidal matter before the wastewater reaches the main separation membranes.

Optimizing Operating Conditions: Controlling parameters like transmembrane pressure, cross-flow velocity, temperature, and pH to minimize foulant deposition.

Membrane Cleaning: Implementing regular cleaning cycles using chemical agents (e.g., acids, bases, detergents) or physical methods (e.g., backwashing) to remove accumulated foulants.

Membrane Modification: Altering the membrane surface to make it more resistant to fouling, for instance, by increasing its hydrophilicity.

Development of Advanced Membrane Materials

To enhance both dye removal efficiency and fouling resistance, research is focused on developing advanced membrane materials. For dye wastewater treatment, including effluents containing compounds like Direct Orange 29, novel materials offer improved performance over traditional polymeric membranes.

One area of development is in ceramic membranes. A study has reported on the separation of Direct Orange S from wastewater using ceramic membranes enhanced with Cerium/Antimony-Tin Oxide (Ce/Sb-SnO₂), indicating a specific application of advanced materials for this dye. deswater.com Ceramic membranes offer advantages such as high thermal and chemical stability, long operational life, and resistance to harsh cleaning conditions, making them suitable for treating aggressive industrial effluents. Other advanced materials include nanocomposite membranes, where nanoparticles are embedded into a polymer matrix to improve properties like permeability, selectivity, and anti-fouling characteristics.

Integrated and Hybrid Treatment Systems for this compound Containing Effluents

Given the recalcitrant nature of Direct Orange 29, single-process treatments are often insufficient to achieve complete removal and mineralization. tandfonline.com Consequently, integrated and hybrid systems that combine different treatment methods are being investigated to enhance degradation efficiency.

Combination of Physical, Chemical, and Biological Processes

Combining physical, chemical, and biological processes in a sequential or simultaneous manner can lead to synergistic effects, resulting in more effective and economical treatment of Direct Orange 29 wastewater.

Advanced Oxidation Processes (AOPs) are a key component of many integrated systems. These processes generate highly reactive radicals, such as hydroxyl radicals (•OH), that can non-selectively attack and break down complex organic molecules. smolecule.com

Fenton Oxidation: Studies have shown that iron oxide nanoparticles can be used to decolorize Direct Orange S through Fenton oxidation. smolecule.com This process involves the reaction of hydrogen peroxide with iron catalysts to produce hydroxyl radicals.

Sonolysis: The application of ultrasound (sonolysis), particularly in conjunction with iron oxide nanoparticles, has been shown to efficiently degrade Direct Orange S. One study achieved 87% decolorization after 60 minutes under optimized conditions of pH, nanoparticle concentration, and dye concentration. tandfonline.com

Nonthermal Plasma: The use of a nonthermal atmospheric pressure plasma jet is another promising AOP. This method generates reactive oxygen and nitrogen species that oxidize and degrade the dye. A degradation efficiency of 96% was achieved after one hour of treatment, with a concurrent decrease in total organic content (TOC), indicating mineralization. proquest.com

Photocatalysis: Advanced photocatalysts, such as Bi₂SmSbO₇/ZnBiYO₄ heterojunctions, have been developed for the degradation of Direct Orange under visible light irradiation. This system achieved a 99.10% removal rate of the dye and a 96.21% removal of TOC after 160 minutes, with hydroxyl radicals and superoxide anions identified as the primary oxidative species. mdpi.com

The table below summarizes the performance of different AOPs in degrading Direct Orange S.

Treatment MethodCatalyst / SystemTreatment TimeRemoval EfficiencyReference
SonolysisIron Oxide Nanoparticles60 min87% tandfonline.com
Nonthermal PlasmaAtmospheric Pressure Plasma Jet60 min96% proquest.com
PhotocatalysisBi₂SmSbO₇/ZnBiYO₄160 min99.10% mdpi.com

These chemical oxidation methods can be integrated with biological treatment. The AOPs can be used as a pre-treatment to break down the complex structure of Direct Orange 29 into more biodegradable intermediates, which can then be removed by a conventional biological process like an activated sludge system.

Constructed Wetlands for Effluent Treatment

Constructed wetlands (CWs) are engineered systems that utilize natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat wastewater. They are considered a cost-effective and environmentally friendly technology for treating various types of effluents, including industrial wastewater.

While specific studies on the application of constructed wetlands for the treatment of this compound are not prominent in the literature, the mechanisms within CWs are effective for treating dye-containing wastewater. The removal of pollutants in a constructed wetland occurs through a combination of physical, chemical, and biological processes:

Physical processes: Sedimentation and filtration of suspended solids.

Chemical processes: Adsorption of pollutants onto the substrate media and chemical precipitation.

Biological processes: Microbial degradation of organic compounds and uptake of nutrients by plants.

For complex azo dyes, the diverse microbial communities in the aerobic, anoxic, and anaerobic zones of a wetland can facilitate the reductive cleavage of the azo bond (N=N), leading to decolorization, followed by the aerobic degradation of the resulting aromatic amines. The long retention times and complex biogeochemical environment make CWs a potentially viable option for the polishing of effluents containing recalcitrant dyes like Direct Orange 29.

Bio-Electrochemical Systems for Dye Degradation

Bio-electrochemical systems (BESs) have emerged as a promising and sustainable technology for the remediation of wastewater containing recalcitrant pollutants like azo dyes. These systems utilize the catalytic activity of microorganisms to generate a flow of electrons, which can then be used to drive the reduction and degradation of dye molecules. This process not inly treats the effluent but also offers the potential for simultaneous bioelectricity generation. The degradation of azo dyes in BESs, such as microbial fuel cells (MFCs), is a complex process influenced by various operational parameters and the specific characteristics of the microbial communities involved.

The fundamental mechanism of azo dye degradation in a BES involves the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This reduction can occur at either the anode or the cathode of the system. At the anode, electrochemically active bacteria oxidize organic substrates present in the wastewater, releasing electrons and protons. These electrons are transferred to the anode and then flow through an external circuit to the cathode. At the cathode, the electrons are accepted by an electron acceptor. In the context of dye degradation, the azo dye itself can act as the terminal electron acceptor, leading to its decolorization.

Research has shown that the efficiency of azo dye degradation in BESs is influenced by several key factors, including the cathode potential, the initial dye concentration, and the hydraulic retention time (HRT). For instance, a study on the diazo dye Reactive Black 5 demonstrated that the pseudo-first-order kinetic rate constant of its decolorization increased significantly with a decrease in the cathode potential. nih.gov This indicates that a more negative cathode potential provides a stronger driving force for the reductive cleavage of the azo bond.

The concentration of the dye also plays a crucial role. While a certain concentration is required for the process to be effective, excessively high concentrations can be inhibitory to the microbial consortia responsible for the degradation. In a study on Reactive Orange 16, it was observed that concentrations above 500 ppm were inhibitory to both decolorization and electricity generation.

The degradation of azo dyes in BESs typically results in the formation of aromatic amines, which are often colorless but can still be environmentally hazardous. Therefore, a complete remediation strategy often involves a subsequent aerobic treatment step to degrade these aromatic amines into simpler, non-toxic compounds. The integration of an MFC with an aerobic bioreactor has been shown to achieve complete degradation of azo dyes and their intermediates.

The performance of bio-electrochemical systems in the degradation of various azo dyes is summarized in the interactive data table below, showcasing the decolorization efficiency and other key parameters from different studies.

Dye StudiedSystem TypeInitial ConcentrationDecolorization EfficiencyKey Findings
Reactive Black 5 BES0.503 ± 0.002 mM>75% in 10 hoursDecolorization rate increased with more negative cathode potential. researchgate.net
Reactive Orange 16 MFC100 ppm~100% in 24 hoursHigh concentrations (>500 ppm) were inhibitory. researchgate.net
Acid Orange 7 MFC100 mg/L>80% in 24 hours (cathode)Cathodic degradation was faster than anodic degradation. frontiersin.org
Methyl Orange MFC300 mg/L>90% in 6 hoursDecolorization was significantly accelerated in the MFC compared to open-circuit. researchgate.net
Evans Blue DCMFC-Aerobic100 mg/L90 ± 2% to 98 ± 1.9%Integrated system achieved high decolorization and mineralization. mdpi.com

Advanced Analytical and Spectroscopic Characterization of Direct Orange 29 Free Acid and Its Transformation Products

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Metabolite Profiling

Chromatographic techniques are indispensable for separating the complex mixture of compounds that can arise from the degradation of Direct Orange 29 free acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for profiling these metabolites.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary technique for the analysis of azo dyes and their degradation products due to its ability to separate non-volatile and thermally labile compounds in a liquid mobile phase. In a typical application, a reversed-phase HPLC method would be employed, often with a C18 column. The separation is based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase.

During the degradation of this compound, the parent dye molecule is broken down into smaller, often more polar, aromatic amines and other organic compounds. This process can be monitored by injecting samples taken at different time intervals into the HPLC system. The chromatogram of the undegraded dye will show a prominent peak corresponding to this compound at a specific retention time. As degradation proceeds, the intensity of this peak will decrease, and new peaks corresponding to the transformation products will appear, typically at earlier retention times due to their increased polarity. A diode-array detector (DAD) can provide UV-Vis spectra for each separated peak, aiding in preliminary identification.

Theoretical and Computational Chemistry Studies of Direct Orange 29 Free Acid

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for investigating the molecular and electronic properties of azo dyes. acs.orgresearchgate.net DFT is used to determine the optimized geometry of the dye molecule, providing precise information on bond lengths, bond angles, and dihedral angles. acs.orgresearchgate.net These structural parameters are crucial for understanding the molecule's stability and reactivity.

From these optimized structures, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter as it relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. acs.orgresearchgate.net A smaller gap generally implies that the molecule can be excited more easily.

TD-DFT is specifically employed to predict the electronic absorption spectra (UV-Vis spectra) of dyes. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax), which determines the color of the dye. nih.gov Studies on similar azo dyes have shown a good correlation between theoretically calculated spectra and experimental results. acs.org

Table 1: Typical Electronic Properties of Azo Dyes Calculated via DFT/TD-DFT

Calculated PropertySignificanceTypical Computational Method
Optimized Molecular GeometryProvides bond lengths, bond angles, and overall 3D structure. Essential for all further calculations.DFT (e.g., B3LYP/6-31G(d,p))
HOMO EnergyRelates to the electron-donating ability of the molecule.DFT
LUMO EnergyRelates to the electron-accepting ability of the molecule.DFT
HOMO-LUMO GapIndicates chemical reactivity and the energy required for electronic excitation.DFT
Dipole MomentMeasures the polarity of the molecule, affecting solubility and intermolecular interactions. acs.orgresearchgate.netDFT
Maximum Absorption Wavelength (λmax)Determines the color of the dye by predicting the peak of light absorption. nih.govTD-DFT
Global Hardness and SoftnessDescribes the resistance to change in electron distribution; softness is the reciprocal of hardness. acs.orgphyschemres.orgDFT (from HOMO/LUMO energies)

Reaction Pathway Prediction and Energy Landscape Analysis for Degradation Mechanisms

Computational methods are invaluable for elucidating the complex mechanisms of dye degradation. nih.govresearchgate.net By modeling the interaction of a dye molecule with reactive species like hydroxyl (•OH) or hydroperoxyl (•OOH) radicals, which are common in advanced oxidation processes, researchers can predict the most likely degradation pathways. nih.govresearchgate.net

DFT calculations can be used to map the potential energy surface of the reaction. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. A lower activation energy indicates a more favorable reaction pathway. nih.gov For azo dyes, computational studies have investigated several degradation steps:

Initial Radical Attack: Fukui indices and other reactivity descriptors derived from DFT can predict the most reactive sites on the dye molecule. acs.org For many azo dyes, the azo group (-N=N-) and adjacent aromatic rings are susceptible to initial attack. acs.org

Azo Bond Cleavage: The central azo bond is often the primary target, leading to the decolorization of the dye. Computational models can determine the energetics of this bond-breaking step.

Aromatic Ring Opening: Following the initial steps, the aromatic fragments of the dye can be further broken down through hydroxylation and subsequent ring-opening reactions.

Mineralization: The ultimate degradation pathway involves the conversion of the organic molecule into simpler inorganic species like CO₂, H₂O, and mineral acids.

By comparing the activation energies for different possible reactions, a complete energy landscape can be constructed, revealing the most kinetically and thermodynamically favorable degradation route. nih.gov

Table 2: Common Azo Dye Degradation Steps Analyzed Computationally

Degradation StepDescriptionComputational Insight
HydroxylationAddition of •OH radicals to the aromatic rings.Identification of preferred sites of attack and reaction energies.
Azo Bond ScissionCleavage of the -N=N- bond, leading to decolorization.Calculation of activation energy for bond breaking.
Deamination/DenitrationRemoval of nitrogen-containing functional groups.Analysis of reaction pathways for nitrogen removal.
Ring OpeningBreaking of the aromatic rings into smaller aliphatic chains.Mapping of multi-step reaction pathways and intermediates.
MineralizationComplete breakdown into CO₂, H₂O, and inorganic ions.Overall thermodynamic favorability of complete degradation.

Molecular Dynamics Simulations of Interfacial Interactions (e.g., Adsorption on Surfaces)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, making them ideal for investigating interfacial phenomena like the adsorption of dye molecules onto surfaces. nih.govrsc.org This is particularly relevant for understanding how dyes like Direct Orange 29 interact with materials used in dyeing (e.g., cellulose (B213188) fibers) or in water treatment (e.g., activated carbon, mineral oxides). physchemres.orgworldscientific.com

In a typical MD simulation, a system is constructed containing the dye molecule(s), a model of the surface, and solvent molecules (usually water). physchemres.orgrsc.org The interactions between all atoms are described by a force field, and the simulation evolves the system over time by solving Newton's equations of motion.

MD simulations can provide detailed insights into:

Adsorption Energy: By calculating the change in potential energy as the dye molecule approaches and binds to the surface, the strength of the adsorption can be quantified. physchemres.org

Adsorption Conformation: Simulations reveal the preferred orientation of the dye molecule on the surface, showing which functional groups are interacting most strongly with the adsorbent. rsc.org

Interaction Mechanisms: The specific types of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the dye-surface complex can be identified and analyzed. nih.gov

Solvent Effects: The role of water molecules in mediating or competing with the adsorption process can be explicitly studied.

These simulations help explain macroscopic adsorption behavior and can guide the design of more effective adsorbents for dye removal or better dyeing processes. nih.govrsc.org

Table 3: Key Parameters and Outputs of MD Simulations for Dye Adsorption

Input Parameter/ComponentDescriptionTypical Output/Analysis
Force FieldA set of equations and parameters describing the potential energy of the system (e.g., CHARMM, AMBER, OPLS).Interaction Energies, Adsorption Free Energy.
Surface ModelAn atomic representation of the adsorbent material (e.g., a graphene sheet for activated carbon, a TiO₂ crystal slab). researchgate.netRadial Distribution Functions (RDFs) to show molecular ordering.
Dye Molecule(s)One or more Direct Orange 29 free acid molecules with accurate atomic charges.Root Mean Square Deviation (RMSD) to track conformational stability.
Solvent BoxExplicit water molecules surrounding the dye and surface.Solvent accessible surface area (SASA) changes upon adsorption.

Computational Modeling of Supramolecular Assemblies Involving this compound

Dye molecules, particularly large, planar aromatic structures like Direct Orange 29, can self-assemble in solution to form supramolecular structures or aggregates. nih.gov This aggregation is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic effects. Aggregation can significantly alter the dye's properties, including its color (absorption spectrum), solubility, and interaction with surfaces.

Computational modeling can be used to predict the formation and structure of these assemblies. nih.gov Methods employed include:

Molecular Docking: Can be used to predict the preferred orientation of two or more dye molecules as they approach each other, identifying the most stable dimer or trimer configurations.

Molecular Dynamics (MD): MD simulations of multiple dye molecules in a solvent box can show the spontaneous self-assembly process over time, revealing the structure and dynamics of the resulting aggregates. rsc.org

Quantum Mechanics (QM): High-level QM calculations can be performed on simplified models of the aggregates (e.g., a dimer) to accurately quantify the interaction energies and analyze the nature of the intermolecular forces holding the assembly together.

Understanding supramolecular assembly is crucial as it affects the performance of the dye in applications. For example, aggregation on a fiber surface can lead to poor color fastness. Computational models provide a molecular-level picture of these processes that is often inaccessible experimentally. nih.gov

Chemometrics and Data Analysis for Complex Chemical Systems

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extract meaningful information, and build predictive models. rsc.orgdistantreader.org In the study of dyes like Direct Orange 29, chemometrics can be applied to complex datasets generated from both experimental and computational work.

Potential applications include:

Analysis of Spectroscopic Data: When monitoring the degradation of a dye, spectroscopic methods (like UV-Vis or FTIR) produce large amounts of data over time. Chemometric techniques like Principal Component Analysis (PCA) can help identify the number of distinct chemical species in the mixture (e.g., dye, intermediates, products) and track their concentration changes. chemometrics.ru

Quantitative Structure-Property Relationships (QSPR): By building a dataset of various azo dyes with known properties (e.g., λmax, solubility, toxicity) and their calculated molecular descriptors (from quantum chemistry), QSPR models can be developed. These statistical models (e.g., using Partial Least Squares regression) can then predict the properties of new or uncharacterized dyes like Direct Orange 29 based on its structure.

Experimental Design: Chemometric methods for Design of Experiments (DoE) can be used to efficiently plan experiments, for instance, to optimize the conditions for dye degradation or adsorption by simultaneously varying multiple factors (e.g., pH, temperature, catalyst concentration). chemometrics.ru

Chemometrics serves as a bridge between raw data and chemical insight, enabling more efficient and comprehensive analysis of complex systems involving this compound. distantreader.org

Table 4: Application of Chemometric Techniques in Dye Chemistry

Chemometric MethodDescriptionPotential Application for Direct Orange 29
Principal Component Analysis (PCA)A data reduction technique that identifies the main sources of variation in a multivariate dataset. chemometrics.ruAnalyzing spectral data from degradation studies to identify intermediates.
Partial Least Squares (PLS) RegressionA regression method for building predictive models when there are many, correlated predictor variables.Developing a QSPR model to predict the toxicity or color properties of the dye from its molecular structure.
Cluster Analysis (CA)A method for grouping objects (e.g., samples, compounds) based on their similarity. distantreader.orgClassifying a series of azo dyes based on their degradation profiles or adsorption characteristics.
Design of Experiments (DoE)A statistical approach for planning, conducting, and analyzing experiments efficiently. chemometrics.ruOptimizing the experimental conditions for the removal of Direct Orange 29 from wastewater.

Interactions and Applications of Direct Orange 29 Free Acid in Advanced Materials Science

Dye-Sensitized Systems and Charge Transfer Dynamics

An extensive review of publicly available scientific literature reveals a notable absence of research specifically investigating the application of Direct Orange 29 free acid in dye-sensitized systems, such as dye-sensitized solar cells (DSSCs). Consequently, there is no specific data on the charge transfer dynamics of this compound within such systems. While azo dyes are studied for their photophysical properties, dedicated studies on Direct Orange 29's performance as a sensitizer (B1316253), its electron injection efficiency, or its charge transfer states in photovoltaic contexts have not been reported.

Interaction with Polymeric Matrices and Composite Materials

Direct Orange 29 has been effectively integrated into various polymeric and composite materials, primarily for applications in wastewater treatment through adsorption. The dye's interaction with these matrices is crucial for the development of efficient and reusable adsorbent materials.

Researchers have successfully used polyaniline-grafted lignocellulose, a conductive polymer composite, for the removal of Direct Orange 29. In this system, the dye molecules adsorb onto the surface of the composite material, with the interaction being influenced by factors such as pH and initial dye concentration. The adsorption process was found to follow the Langmuir isotherm model, suggesting a monolayer adsorption process where the dye molecules form a single layer on the adsorbent surface.

Another notable application involves the use of biocomposites, such as chitosan (B1678972)/bentonite (B74815), for dye removal. These materials leverage the properties of both the natural polymer (chitosan) and the clay mineral (bentonite) to create a porous and functionalized surface for dye adsorption. The interaction is primarily governed by electrostatic forces and hydrogen bonding between the dye molecules and the active sites on the composite surface. Studies have shown that these biocomposites can achieve significant removal efficiencies for Direct Orange 29.

Furthermore, Direct Orange 29 has been mentioned as a component in photopolymerization initiator systems. In this context, the dye acts as a sensitizer that absorbs light and initiates the polymerization of monomers, demonstrating its interaction within a polymeric matrix under the influence of light.

Table 1: Adsorption Isotherm Parameters for Direct Orange 29 on a Polyaniline-Grafted Lignocellulose Composite

Isotherm Modelq_max (mg/g)K_L (L/mg)
Langmuir142.850.0560.998
Freundlich28.101.950.987
Temkin15.891.390.965

This table summarizes the fit of different isotherm models to the adsorption data, with the Langmuir model providing the best fit, indicating monolayer adsorption.

Surface Modification for Targeted Adsorption or Catalysis

The modification of surfaces to enhance the adsorption of Direct Orange 29 or to catalytically degrade it is a significant area of research. Various nanomaterials and activated carbons have been developed for this purpose.

Spinel ferrite (B1171679) nanoparticles, specifically Magnesium Ferrite (MgFe₂O₄), have been synthesized and used as adsorbents for Direct Orange 29. The surface of these nanoparticles provides active sites for the binding of the dye molecules. The adsorption capacity is highly dependent on the solution's pH, with optimal removal occurring under acidic conditions. This is attributed to the increased positive charge on the adsorbent surface, which enhances the electrostatic attraction with the anionic dye molecules.

Similarly, activated carbon derived from agricultural waste like Luffa cylindrica has been employed for the removal of this dye. The high surface area and porous structure of the activated carbon, created through chemical activation, allow for efficient trapping of the dye molecules. The adsorption process in this case was found to be spontaneous and followed pseudo-second-order kinetics, suggesting that the rate-limiting step is chemisorption.

In the realm of catalysis, several studies have focused on the photocatalytic and sonocatalytic degradation of Direct Orange 29. For instance, nitrogen-doped titanium dioxide (N-doped TiO₂) has been shown to be an effective photocatalyst for the dye's degradation under visible light. The doping of TiO₂ with nitrogen narrows its band gap, allowing it to be activated by visible light to generate reactive oxygen species that break down the complex azo dye structure. Other catalytic systems, such as those involving ultrasound (sonocatalysis) with catalysts like ZnO nanoparticles, have also been proven effective in degrading Direct Orange 29 in aqueous solutions.

Table 2: Comparison of Maximum Adsorption Capacities (q_max) of Various Adsorbents for Direct Orange 29

Adsorbent Materialq_max (mg/g)Optimal pHKinetic Model
MgFe₂O₄ Nanoparticles43.473.0Pseudo-second-order
Activated Carbon (Luffa cylindrica)29.412.0Pseudo-second-order
Chitosan/Bentonite Biocomposite113.6Not SpecifiedPseudo-second-order
Activated Sludge Biomass119.22.0Pseudo-second-order

This table provides a comparative overview of the performance of different materials developed for the adsorption of Direct Orange 29.

Functionalization of Cellulosic Materials and Fiber Interactions

Direct Orange 29 is classified as a direct dye, which means it has a high affinity for cellulosic fibers like cotton, viscose, and lyocell. This affinity is due to the substantive nature of the dye molecule, which allows it to bind to the cellulose (B213188) polymer chains through non-covalent forces such as hydrogen bonding and van der Waals forces.

Research into the dyeing properties of Direct Orange 29 on different types of cellulosic fibers has provided insights into these interactions. Studies comparing the dyeing of conventional viscose and lyocell fibers have shown differences in dye uptake and fixation. For instance, the dye exhaustion and fixation values can vary depending on the specific type of cellulosic fiber, which is related to the fiber's morphology, crystallinity, and accessibility of hydroxyl groups.

The functionalization of cellulosic materials with dyes like Direct Orange 29 is fundamental to the textile industry. The interaction between the dye and the fiber is influenced by dyeing parameters such as temperature, salt concentration, and pH. The addition of an electrolyte, typically sodium chloride or sodium sulfate, is crucial in the dyeing process. It helps to reduce the negative charge on the surface of the cellulose fiber, thereby facilitating the approach and adsorption of the anionic dye anions. The ultimate goal is to achieve a strong and stable interaction, resulting in good wash fastness and color retention.

Table 3: Dyeing Performance of Direct Orange 29 on Cellulosic Fibers

Fiber TypeDye Exhaustion (%)Dye Fixation (%)
Conventional Viscose93.486.1
Lyocell94.588.3

This table illustrates the efficiency of Direct Orange 29 in dyeing two different types of regenerated cellulosic fibers, showing high exhaustion and fixation rates for both.

Environmental Fate and Transformation in Diverse Compartments

Photolytic Transformation in Aquatic Environments

Once released into aquatic systems, Direct Orange 29 free acid is subject to photolytic transformation, a process driven by sunlight. The rate and extent of this degradation are influenced by factors such as light intensity, pH, and the presence of other substances in the water.

Research on sulfonated azo dyes, a class to which Direct Orange 29 belongs, indicates that photodegradation is a significant pathway for their removal from the aqueous phase. The primary mechanism involves the generation of highly reactive species, such as hydroxyl radicals, which attack the dye molecule. This initial attack often leads to the cleavage of the azo bond (-N=N-), a key step in the decolorization of the dye wastewater.

Subsequent reactions can lead to the formation of a series of smaller, often colorless, intermediate compounds. Studies on similar azo dyes have identified hydroxylated derivatives as initial transformation products. Further degradation can result in the formation of low-molecular-weight dicarboxylic acids and inorganic ions as the aromatic rings are broken down researchgate.net.

Table 1: Potential Photolytic Transformation Products of Sulfonated Azo Dyes

Product Category Examples Significance
Hydroxylated Derivatives Hydroxylated aromatic amines and phenols Initial breakdown products, may still possess some toxicity.
Aromatic Amines Aniline (B41778) and its derivatives Formed upon azo bond cleavage, some are known to be carcinogenic.
Low-Molecular-Weight Acids Dicarboxylic acids (e.g., oxalic acid, formic acid) Result from the opening of aromatic rings, generally less toxic.

This table is illustrative and based on general findings for sulfonated azo dyes. Specific products for this compound require dedicated analysis.

Abiotic Degradation Pathways in Soil and Sediment Systems

In soil and sediment, the degradation of this compound can proceed through various abiotic pathways, with redox conditions playing a pivotal role.

Under anaerobic conditions, prevalent in saturated soils and deeper sediments, reductive cleavage of the azo bond is the primary degradation mechanism. This process is often mediated by microorganisms, but abiotic reduction can also occur in the presence of reducing agents such as sulfide wur.nlwur.nl. The reduction of the azo bond leads to the formation of aromatic amines. These resulting amines are often more mobile and can be more toxic than the parent dye molecule. The rate of anaerobic reduction can be slow for some reactive azo dyes, but can be accelerated by the presence of redox mediators wur.nlnih.govresearchgate.net.

In contrast, under aerobic conditions, azo dyes are generally more persistent. The electron-withdrawing nature of the azo group makes them resistant to oxidative degradation. However, any aromatic amine degradation products that are formed under anaerobic conditions can be further degraded aerobically.

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. However, for many sulfonated azo dyes, the rate of hydrolysis under typical environmental pH conditions is generally slow and not considered a major degradation route.

Table 2: Key Abiotic Degradation Pathways for Azo Dyes in Soil and Sediment

Pathway Environmental Condition Primary Transformation Key Products
Reductive Cleavage Anaerobic Breaking of the azo bond (-N=N-) Aromatic amines
Oxidation Aerobic Generally slow for the parent dye Potential for further degradation of amine intermediates

Sorption and Desorption Dynamics in Environmental Media

The extent to which this compound is mobile in the environment is largely controlled by its sorption and desorption behavior in soil and sediment. As a sulfonated dye, it is anionic and its interaction with environmental matrices is influenced by factors such as soil organic matter content, clay mineralogy, and pH.

Sorption: Azo dyes have a tendency to adsorb to organic matter and clay particles in soil and sediment. The presence of sulfonic acid groups can influence this behavior. The sorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which relate the amount of dye sorbed to its concentration in the surrounding solution. For instance, the adsorption of methyl orange on nanoporous carbon was well-described by the Langmuir isotherm, indicating a monolayer adsorption process mdpi.com.

Desorption: The release of sorbed this compound back into the solution phase is a critical process for its long-term fate and potential for transport. Desorption can be influenced by changes in environmental conditions, such as pH or the presence of competing ions. Studies on the desorption of organic compounds from sediment have shown that it can be a slow process, with a portion of the sorbed chemical being resistant to release nih.gov. The desorption of methyl orange from activated carbon was found to decrease with an increasing number of regeneration cycles, suggesting some degree of irreversible sorption mdpi.com.

Table 3: Factors Influencing Sorption and Desorption of this compound

Factor Effect on Sorption Effect on Desorption
Soil Organic Matter Generally increases sorption due to hydrophobic interactions and hydrogen bonding. Can lead to slow or incomplete desorption due to strong binding.
Clay Content and Type Can increase sorption through surface interactions. The strength of binding will dictate the ease of desorption.
pH Can affect the surface charge of both the dye and the sorbent, influencing electrostatic interactions. Changes in pH can trigger desorption by altering surface charges.

Bioavailability and Environmental Mobility Studies

The bioavailability of this compound, which is its availability to be taken up by organisms, is closely linked to its partitioning between the solid and aqueous phases in soil and sediment. Generally, only the fraction of the dye that is dissolved in the porewater is considered readily bioavailable.

The environmental mobility of this compound is governed by its water solubility and its sorption characteristics. As a water-soluble dye, it has the potential for transport with moving water, both in surface runoff and through leaching in the soil profile. However, strong sorption to soil particles will retard its movement. The leaching potential of organic compounds is often assessed using models that consider their sorption coefficient and degradation half-life. For sulfonated azo dyes, their anionic nature and potential for sorption to positively charged sites on soil minerals and organic matter will be key factors in determining their mobility.

Table 4: Summary of Factors Affecting Bioavailability and Mobility

Process Controlling Factors Implication for this compound
Bioavailability Sorption/Desorption, Water Solubility, Degradation Sorption to soil/sediment can reduce direct bioavailability of the parent dye. Formation of more soluble degradation products may increase bioavailability.
Mobility (Leaching) Water Solubility, Sorption Coefficient (Kd), Degradation Rate High water solubility suggests potential for leaching. Strong sorption will reduce mobility.

| Mobility (Runoff) | Sorption to surface soil particles, Intensity of rainfall events | Dye sorbed to surface soil can be transported with eroded particles during runoff events. |

Sustainable Chemical Engineering and Life Cycle Assessment for Direct Orange 29 Free Acid

Process Intensification in Synthesis and Treatment

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing and processing. For the synthesis of azo dyes like Direct Orange 29 free acid, these advancements can lead to smaller, cleaner, and more energy-efficient operations.

Key Research Findings in Azo Dye Synthesis:

Microreactors: The use of microreactors, such as helical capillary microreactors, can enhance the synthesis of related chemical compounds by improving mixing and heat transfer, which can lead to higher yields and selectivity in shorter reaction times.

Alternative Catalysts: Research into green synthesis of azo dyes has explored the use of environmentally benign catalysts. epa.gov For instance, the use of sulfonic acid functionalized magnetic nanoparticles has been shown to facilitate azo dye synthesis under solvent-free conditions at room temperature, offering a simpler product isolation process and the ability to recycle the catalyst. epa.gov

Interactive Table: Comparison of Synthesis Methods for Azo Dyes

FeatureConventional SynthesisProcess-Intensified Synthesis
Reaction Vessel Large batch reactorsMicroreactors, continuous flow systems
Solvents Often requires organic solventsSolvent-free or aqueous systems
Catalysts Traditional acid/base catalystsRecyclable, non-toxic catalysts
Energy Consumption High, due to heating/cooling cyclesLower, due to better heat management
Waste Generation Significant liquid and solid wasteMinimized waste streams

In the context of wastewater treatment containing dyes, process intensification can involve advanced oxidation processes (AOPs) and membrane filtration, which can more effectively degrade the dye molecules and allow for water reuse, thereby reducing the environmental burden of textile effluent.

Resource Recovery from Dye-Containing Waste Streams

The textile industry is a major consumer of water and producer of wastewater, which often contains residual dyes, salts, and other chemicals. Resource recovery from these waste streams is a important component of sustainable manufacturing.

Strategies for Resource Recovery:

Dye Recovery: Techniques such as membrane filtration can be employed to separate and concentrate unused dyes from the effluent, allowing them to be reused in subsequent dyeing cycles. This not only reduces waste but also lowers the cost of raw materials.

Energy Recovery: The organic content in textile wastewater can be a source of energy. Anaerobic digestion of the sludge from treatment plants can produce biogas, which can be used to generate heat or electricity. epa.gov

Valorization of Textile Waste: Discarded textiles containing dyes can be transformed into valuable resources. epa.gov This process, known as valorization, can involve mechanical recycling to produce new fibers, chemical recycling to break down textiles into their constituent polymers, or using the waste in the production of composite materials for construction and other industries. epa.gov

Life Cycle Assessment (LCA) Methodologies for Dye Production and Remediation

A Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental burdens associated with a product, process, or activity throughout its entire existence, from raw material extraction to end-of-life management. For a dye like this compound, an LCA would provide a comprehensive environmental audit of its journey.

Stages of a Dye LCA:

Raw Material Acquisition: This stage examines the environmental impact of extracting and processing the raw materials needed to synthesize the dye.

Manufacturing: This includes the energy consumption, emissions, and waste generated during the chemical synthesis of the dye.

Application: The LCA analyzes the resources consumed, such as water and energy, during the dyeing of textiles.

End-of-Life: This final stage considers the environmental fate of the dye, including wastewater treatment, potential release into the environment, and options for recycling or disposal.

By conducting an LCA, "hot spots" in the lifecycle of a dye can be identified, highlighting the stages with the most significant environmental impact. ethernet.edu.et This information is invaluable for guiding research and development towards more sustainable alternatives and process improvements. For example, an LCA might reveal that the synthesis phase has the highest energy consumption, prompting a shift towards more energy-efficient catalytic processes.

Circular Economy Principles in Dye Chemistry and Textile Industries

The concept of a circular economy represents a shift from the traditional linear "take-make-dispose" model to a regenerative system that aims to minimize waste and pollution. In the context of dye chemistry and the textile industry, this involves designing products and processes that keep materials in use for as long as possible.

Key Principles of a Circular Economy for Dyes and Textiles:

Designing out Waste and Pollution: This includes the development of biodegradable dyes and the use of eco-friendly dyeing techniques that reduce water and energy consumption.

Keeping Products and Materials in Use: Strategies such as textile-to-textile recycling and the implementation of take-back programs for used garments help to keep materials in circulation.

Regenerating Natural Systems: The use of bio-based dyes derived from renewable resources can reduce the reliance on fossil fuels and minimize the environmental impact of dye production.

Implementing closed-loop systems where dyes and water are recovered and reused is a practical application of circular economy principles in the textile industry. This approach not only reduces the environmental footprint but can also lead to economic benefits through resource efficiency. epa.gov

Q & A

Q. What experimental strategies address reproducibility challenges in synthesizing this compound across different laboratories?

  • Methodological Answer: Interlaboratory studies using standardized protocols (e.g., fixed reaction times, reagent ratios) identify critical variables. Statistical tools like ANOVA and Youden plots quantify variability. Collaborative platforms (e.g., Open Science Framework) document and share procedural nuances .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable degradation rates), employ sensitivity analysis or Bayesian inference to identify confounding variables (e.g., trace impurities, measurement artifacts) .
  • Experimental Design : Use factorial designs (e.g., 2³ factorial for pH/temperature/concentration variables) to optimize conditions and reduce trial numbers .
  • Literature Gaps : Prioritize studies comparing Direct Orange 29 with emerging alternatives (e.g., azo-free dyes) to address sustainability gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.